molecular formula C14H12FIN2O B14234424 2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide CAS No. 515869-84-8

2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide

Cat. No.: B14234424
CAS No.: 515869-84-8
M. Wt: 370.16 g/mol
InChI Key: OPKHBAHGBJRZFH-UHFFFAOYSA-N
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Description

2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a fluorophenyl group, and an iodine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the aryl halide and the boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution of the iodine atom can produce various substituted benzamides.

Scientific Research Applications

2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-iodobenzamide: Lacks the fluorophenyl group, which may affect its binding affinity and specificity.

    N-[(4-fluorophenyl)methyl]-5-iodobenzamide: Lacks the amino group, which may influence its reactivity and solubility.

    2-Amino-N-[(4-chlorophenyl)methyl]-5-iodobenzamide: The chlorine atom may alter the compound’s electronic properties compared to the fluorine atom.

Uniqueness

2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide is unique due to the presence of both the fluorophenyl and iodine substituents, which can enhance its binding interactions and reactivity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

515869-84-8

Molecular Formula

C14H12FIN2O

Molecular Weight

370.16 g/mol

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide

InChI

InChI=1S/C14H12FIN2O/c15-10-3-1-9(2-4-10)8-18-14(19)12-7-11(16)5-6-13(12)17/h1-7H,8,17H2,(H,18,19)

InChI Key

OPKHBAHGBJRZFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)I)N)F

Origin of Product

United States

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